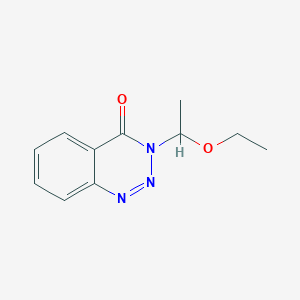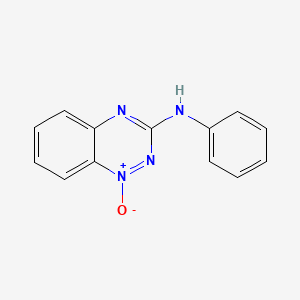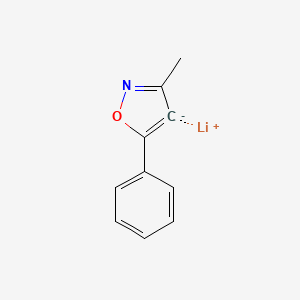![molecular formula C21H27N3O B14300383 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-82-4](/img/structure/B14300383.png)
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a phenyl group that has a decyloxy chain and a cyano group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
The synthesis of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(decyloxy)benzaldehyde with suitable pyrazine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
Análisis De Reacciones Químicas
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Aplicaciones Científicas De Investigación
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of organic materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative .
Comparación Con Compuestos Similares
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carbonitrile: Lacks the phenyl and decyloxy substituents, leading to different chemical and biological properties.
4-(Decyloxy)phenylpyrazine: Similar structure but without the cyano group, affecting its reactivity and applications.
Phenylpyrazine derivatives: Various substitutions on the phenyl ring can lead to different biological activities and applications.
This compound’s unique combination of substituents makes it a valuable scaffold for developing new molecules with specific properties and applications.
Propiedades
Número CAS |
120777-82-4 |
|---|---|
Fórmula molecular |
C21H27N3O |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
5-(4-decoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3O/c1-2-3-4-5-6-7-8-9-14-25-20-12-10-18(11-13-20)21-17-23-19(15-22)16-24-21/h10-13,16-17H,2-9,14H2,1H3 |
Clave InChI |
NGRFOASSUAWCEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)


![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)



![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

